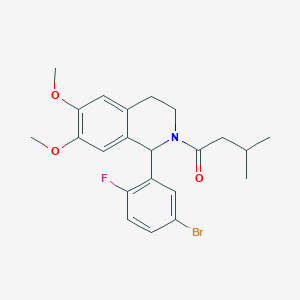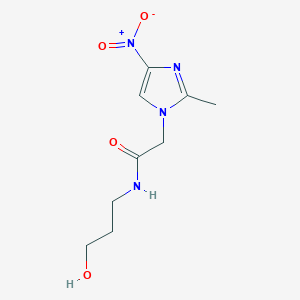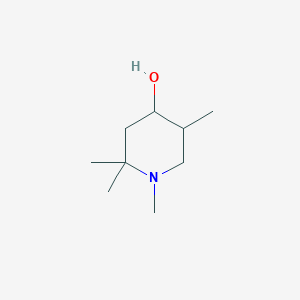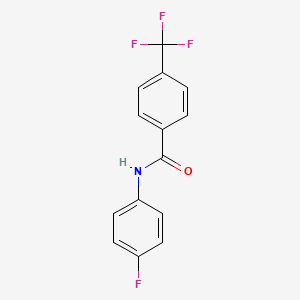![molecular formula C16H11N3O B4291602 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4291602.png)
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline
Descripción general
Descripción
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline, also known as FVPTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline is complex and not fully understood. However, it is believed to exert its effects through multiple pathways, including the inhibition of various enzymes and signaling pathways. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer effects. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has also been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. In infectious diseases, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to have antimicrobial effects against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. In neurodegenerative disorders, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various biological processes. However, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline research, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level. In addition, the development of 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
In conclusion, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been optimized to improve its yield and purity, making it more suitable for scientific research applications. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been extensively studied for its potential applications in cancer research, infectious diseases, and neurodegenerative disorders. Its mechanism of action is complex and not fully understood, but it is believed to exert its effects through multiple pathways. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline research, including the development of more efficient synthesis methods and the investigation of its potential applications in other fields.
Aplicaciones Científicas De Investigación
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been extensively studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has also been studied as a potential therapeutic agent for infectious diseases, such as tuberculosis and malaria, due to its antimicrobial properties. In addition, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been investigated for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-6-14-12(4-1)7-9-15-17-18-16(19(14)15)10-8-13-5-3-11-20-13/h1-11H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWIBPSLBSFJA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(N-acetylglycyl)(phenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B4291526.png)
![N-benzyl-1-{1-[(2-chlorophenyl)(4-chlorophenyl)methyl]-1H-tetrazol-5-yl}cyclohexanamine](/img/structure/B4291533.png)
![2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B4291554.png)
![N-[1-(anilinocarbonyl)cyclohexyl]-N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4291562.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-diphenoxy-1,3,5-triazin-2-amine](/img/structure/B4291575.png)

![5-amino-1-benzyl-N-[3-(diethylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4291596.png)
![N-(3,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291609.png)
![2-[(1-adamantylcarbonyl)amino]-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4291613.png)
![{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B4291617.png)

![N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4291622.png)
